molecular formula C12H9N3O4 B159303 4-(2,4-Dinitrobenzyl)pyridine CAS No. 1603-85-6

4-(2,4-Dinitrobenzyl)pyridine

Cat. No.: B159303
CAS No.: 1603-85-6
M. Wt: 259.22 g/mol
InChI Key: ZMNNEUAACIBIEC-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrobenzyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 2,4-dinitrobenzyl group. This compound is known for its photochromic properties, which means it can change color when exposed to light. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dinitrobenzyl)pyridine typically involves the nitration of benzylpyridine. The process begins with the addition of benzylpyridine to sulfuric acid in an ice bath, followed by the dropwise addition of fuming nitric acid while maintaining a temperature below 10°C. The reaction mixture is then allowed to stand at room temperature before being heated in a water bath. The product is isolated by pouring the reaction mixture into crushed ice and neutralizing with aqueous ammonia .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dinitrobenzyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4-(2,4-Dinitrobenzyl)pyridine is utilized in various scientific research fields:

Comparison with Similar Compounds

    2-(2,4-Dinitrobenzyl)pyridine: Another isomer with similar photochromic properties but different structural arrangement.

    2,4,2’,4’-Tetranitrodiphenylmethane: A compound with multiple nitro groups, exhibiting similar photochromic behavior.

Uniqueness: 4-(2,4-Dinitrobenzyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and photochromic properties. The position of the nitro groups plays a crucial role in the efficiency of the photoinduced intramolecular proton transfer, making it distinct from other similar compounds .

Properties

IUPAC Name

4-[(2,4-dinitrophenyl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNEUAACIBIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398202
Record name 4-(2,4-Dinitrobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603-85-6
Record name 4-(2,4-Dinitrobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper regarding 4-(2,4-Dinitrobenzyl)pyridine?

A1: The research paper investigates the phenomenon of photoinduced intramolecular proton transfer in this compound, alongside its isomer 2-(2,4-dinitrobenzyl)pyridine. While the abstract provided doesn't delve into specific findings, it suggests the researchers were interested in understanding how light absorption triggers proton movement within the molecule. This type of study is crucial for understanding the photochemical properties of compounds, which can have implications in fields like materials science and photochemistry [].

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